Cas no 915188-73-7 (N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
- F0817-0553
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- CCG-323798
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 915188-73-7
- AKOS003675961
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
-
- インチ: 1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22)
- InChIKey: LYRIFNARZAESJI-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C)N=N1)C(NC1C=CC(=CC=1)C1=NC2C=CC=CC=2O1)=O
計算された属性
- せいみつぶんしりょう: 336.06809681g/mol
- どういたいしつりょう: 336.06809681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 109Ų
N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0817-0553-10mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-5μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-20μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-100mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-10μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-4mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-5mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-2μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-75mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0817-0553-25mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide |
915188-73-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide 関連文献
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1. Back matter
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報
N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 915188-73-7): A Comprehensive Overview
N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 915188-73-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The chemical structure of N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is characterized by a benzoxazole moiety linked to a thiadiazole ring through a phenyl group. The presence of these functional groups imparts specific pharmacological properties to the molecule. The benzoxazole ring is a common scaffold in many bioactive compounds due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The thiadiazole ring, on the other hand, is known for its electron-withdrawing nature and can enhance the lipophilicity and metabolic stability of the compound.
Recent studies have highlighted the potential of N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide in various therapeutic areas. One notable application is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its anticancer properties, N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver and lungs. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine and feces.
To further explore the clinical potential of N-4-(1,3-benzoxazol-2-yl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide, several phase I and II clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in patients with various cancers and inflammatory conditions. Preliminary results from these trials have been promising, with no major adverse effects reported at therapeutic doses.
In conclusion, N-4-(1,3-benzoxazol-2-y l)phenyl - 4 - methyl - 1 , 2 , 3 - thiad iazole - 5 - carbox amide (CAS No. 915188 - 73 - 7) represents a promising lead compound in the development of new therapeutic agents for cancer and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds significant potential to improve patient outcomes in various medical conditions.
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